3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide
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Overview
Description
3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide is a complex organic compound that features a bromine atom, an imidazole ring, and a methoxybenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating or cooling to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution of the bromine atom with an amine can result in the formation of new amine derivatives .
Scientific Research Applications
3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent due to its ability to interact with various biological targets.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the sulfonamide group can interact with receptor proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)propylamine: This compound shares the imidazole ring and propyl chain but lacks the bromine and methoxybenzenesulfonamide groups.
4-methoxybenzenesulfonamide: This compound contains the methoxybenzenesulfonamide group but lacks the imidazole ring and bromine atom.
Uniqueness
3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the imidazole ring and sulfonamide group provide potential for biological activity .
Properties
Molecular Formula |
C13H16BrN3O3S |
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Molecular Weight |
374.26 g/mol |
IUPAC Name |
3-bromo-N-(3-imidazol-1-ylpropyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H16BrN3O3S/c1-20-13-4-3-11(9-12(13)14)21(18,19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10,16H,2,5,7H2,1H3 |
InChI Key |
SUKSXQJMWXHRIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C=CN=C2)Br |
Origin of Product |
United States |
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